Ethyl 4-(4-chlorophenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate
Description
Ethyl 4-(4-chlorophenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a 4-chlorophenyl group at position 4, a 2-morpholinoacetamido substituent at position 2, and an ethyl ester at position 3 of the thiophene core. Its synthesis involves refluxing chloroacetamide precursors with morpholine in methanol, followed by recrystallization from ethanol to yield the final product . The morpholine moiety enhances solubility and may influence biological activity by modulating interactions with cellular targets.
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-2-26-19(24)17-15(13-3-5-14(20)6-4-13)12-27-18(17)21-16(23)11-22-7-9-25-10-8-22/h3-6,12H,2,7-11H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIMTONYJQDRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Modified Gewald Reaction for 4-Aryl Substitution
Traditional Gewald reactions use acetylacetone (2,4-pentanedione) to yield 4-methylthiophenes. To incorporate the 4-chlorophenyl group, 4-chlorophenylacetone replaces acetylacetone. The reaction proceeds as follows:
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Reactants :
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Conditions :
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Reflux at 80°C for 8–12 hours.
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Neutralization with dilute HCl to precipitate the product.
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Outcome :
Spectral Validation:
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1H NMR (CDCl3) : δ 1.35 (t, 3H, J = 7.1 Hz, CH2CH3), 4.30 (q, 2H, J = 7.1 Hz, CH2CH3), 6.90–7.40 (m, 4H, Ar-H), 5.20 (s, 2H, NH2).
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MS (ESI+) : m/z 322.1 [M+H]+.
N-Acylation: Introduction of the Chloroacetamido Group
The 2-amino group of the thiophene core is acylated with chloroacetyl chloride to enable subsequent morpholine substitution.
Acylation Protocol
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Reactants :
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Ethyl 4-(4-chlorophenyl)-2-aminothiophene-3-carboxylate (10 mmol)
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Chloroacetyl chloride (30 mmol)
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Potassium carbonate (10 mmol) in DMF.
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Conditions :
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Stirred at 0°C for 10 minutes, then at room temperature for 12 hours.
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Quenched with ice-water to precipitate the product.
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Outcome :
Spectral Validation:
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1H NMR (CDCl3) : δ 1.40 (t, 3H, J = 7.0 Hz, CH2CH3), 4.40 (q, 2H, J = 7.0 Hz, CH2CH3), 4.10 (s, 2H, Cl-CH2), 7.20–7.60 (m, 4H, Ar-H), 9.80 (s, 1H, NH).
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13C NMR : δ 14.2 (CH3), 40.1 (Cl-CH2), 61.5 (CH2CH3), 121–140 (aromatic carbons), 166.5 (COO), 168.0 (CONH).
Nucleophilic Substitution: Morpholine Integration
The chloroacetamido intermediate undergoes nucleophilic substitution with morpholine to install the morpholino moiety.
Amination Conditions
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Reactants :
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Ethyl 4-(4-chlorophenyl)-2-(2-chloroacetamido)thiophene-3-carboxylate (10 mmol)
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Morpholine (20 mmol)
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Triethylamine (15 mmol) in DMF.
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Conditions :
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Reflux at 100°C for 6–8 hours.
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Purification via column chromatography (ethyl acetate/hexane).
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Outcome :
Spectral Validation:
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1H NMR (CDCl3) : δ 1.38 (t, 3H, J = 7.0 Hz, CH2CH3), 2.60–3.80 (m, 8H, morpholine-H), 4.35 (q, 2H, J = 7.0 Hz, CH2CH3), 4.20 (s, 2H, N-CH2), 7.25–7.55 (m, 4H, Ar-H), 9.60 (s, 1H, NH).
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MS (ESI+) : m/z 448.2 [M+H]+.
Alternative Pathways and Optimization Insights
Solvent and Base Effects on Acylation
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DMF vs. Chloroform : DMF enhances acylation yields (70–75%) compared to chloroform (45–50%) due to better solubility of intermediates.
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Base Selection : Potassium carbonate outperforms triethylamine in minimizing side reactions during chloroacetyl chloride addition.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chlorophenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogues differ primarily in the acetamido substituent at position 2 of the thiophene ring. Key examples include:
Table 1: Substituent Variations and Key Properties
*Estimated based on morpholine’s hydrophilic nature.
Physicochemical and Computational Properties
- Solubility: The morpholino group in the target compound likely improves water solubility compared to the more lipophilic 4-methoxyphenoxy (XLogP3 = 5.2) and 3-chloropropanamido (XLogP3 = 4.5) analogues .
Crystallographic and Structural Validation
- Target Compound: No direct crystallographic data are available, but related compounds (e.g., tetrahydrobenzo[b]thiophenes) have been validated using SHELX and ORTEP-III for structural refinement .
- Cyanoacetyl Analogue: Characterized via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR), confirming the cyano group’s presence .
Biological Activity
Ethyl 4-(4-chlorophenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene class, which has garnered attention for its potential biological activities, particularly in cancer therapy and as a pharmacological agent. This article reviews the compound's biological activity based on available literature, including its synthesis, mechanisms of action, and cytotoxic effects.
1. Chemical Structure and Properties
The compound's empirical formula is , with a molecular weight of approximately 390.86 g/mol. The structural features include:
- A thiophene ring
- A chlorophenyl group
- A morpholinoacetamido side chain
These components contribute to its biological properties and reactivity.
2. Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the thiophene core
- Introduction of the chlorophenyl and morpholinoacetamido groups through nucleophilic substitution reactions.
Detailed synthetic routes have been documented, showcasing various reagents and conditions that optimize yield and purity.
3.1 Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- HepG2 (liver cancer) : The compound showed a reduction in IC50 values when used in combination with sorafenib, enhancing its cytotoxicity from 3.9 µM to 0.5 µM, indicating a potential synergistic effect .
- MCF-7 (breast cancer) : Preliminary studies suggest that it may inhibit cell proliferation, although specific IC50 data are still being investigated.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of cell cycle progression : The compound may interfere with key regulatory proteins involved in the cell cycle, leading to apoptosis in cancer cells.
- Induction of oxidative stress : Increased reactive oxygen species (ROS) levels have been observed, which can lead to cell death in susceptible cancer cells.
4. Case Studies
Several case studies have explored the efficacy of this compound:
- Study on HepG2 Cells : A notable study demonstrated that pretreatment with this compound sensitized HepG2 cells to sorafenib, suggesting potential for combination therapy .
| Cell Line | Treatment | IC50 (µM) | Notes |
|---|---|---|---|
| HepG2 | Alone | 3.9 | Moderate cytotoxicity |
| HepG2 | With Sorafenib | 0.5 | Significant enhancement |
| MCF-7 | TBD | TBD | Further studies needed |
5. Conclusion
This compound represents a promising candidate for further research in cancer therapeutics due to its demonstrated cytotoxicity and potential mechanisms of action. Ongoing studies are essential to fully elucidate its pharmacological profile and therapeutic applications.
Q & A
Q. What are the key synthetic steps for preparing Ethyl 4-(4-chlorophenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate?
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 4-chlorophenylacetic acid derivatives with thiophene precursors to form the thiophene core .
- Step 2: Introduction of the morpholinoacetamido group via nucleophilic substitution or amide coupling reactions .
- Step 3: Esterification to stabilize the carboxylate group .
- Purification: Recrystallization (methanol/ethanol) or column chromatography for high-purity yields .
Key Monitoring: Thin-layer chromatography (TLC) to track reaction progress .
Q. Which characterization techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and functional groups .
- Mass Spectrometry (MS): High-resolution MS for molecular weight confirmation .
- Infrared (IR) Spectroscopy: Identification of amide (C=O, N–H) and ester (C–O) bonds .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% typical for pharmacological studies) .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods due to potential respiratory irritants .
- Storage: Dry, airtight containers away from light and moisture to prevent degradation .
- Spill Management: Absorbent materials (e.g., silica gel) and ethanol for decontamination .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound?
Methodological Approach:
- Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) for amide coupling efficiency .
- Catalyst Screening: Use coupling agents like HATU or EDC/HOBt for improved reaction rates .
- Temperature Control: Reflux conditions (80–110°C) to balance reaction speed and byproduct formation .
Example Data Table:
| Parameter | Tested Conditions | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Solvent | DMF, DMSO, THF | DMF | +25% |
| Catalyst | HATU, EDC/HOBt, DCC | HATU | +15% |
| Reaction Time | 6h, 12h, 24h | 12h | +10% |
Q. How should conflicting biological activity data (e.g., variable IC50 values) be analyzed?
- Assay Reprodubility: Validate protocols across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Structural Confirmation: Re-analyze compound purity via HPLC and NMR to exclude degradation products .
- Target Engagement Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity consistency .
Case Study: Discrepancies in anti-inflammatory activity resolved by identifying batch-dependent impurities via LC-MS .
Q. What computational strategies are used to study its conformational stability and target interactions?
- Molecular Dynamics (MD): Simulate morpholinoacetamido group flexibility to assess binding pocket compatibility .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .
- Docking Studies: Software like AutoDock Vina to model interactions with kinases or GPCRs implicated in inflammation .
Validation: Cross-reference docking results with X-ray crystallography (SHELX-refined structures) .
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?
- X-ray Crystallography: Use SHELXL for refinement; focus on thiophene ring puckering and amide plane orientation .
- Puckering Analysis: Apply Cremer-Pople parameters to quantify non-planarity of the thiophene ring .
Example Finding: A 5° deviation in the morpholino group’s dihedral angle explained reduced target affinity in certain analogs .
Data Contradiction Analysis
Q. Why do similar thiophene derivatives exhibit divergent pharmacological profiles?
- Substituent Effects: Electron-withdrawing groups (e.g., Cl) enhance metabolic stability but reduce solubility, impacting bioavailability .
- Conformational Studies: Bulky substituents (e.g., morpholino) may sterically hinder target binding despite favorable in vitro activity .
Resolution Strategy:
Synthesize analogs with systematic substituent variations.
Compare logP (lipophilicity) and solubility (via shake-flask method) .
Corrogate structural data with in vivo pharmacokinetic results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
